1,2,3,4,5,6,7,8-Octahydrophenanthrene

CAS No.: 5325-97-3

Cat. No.: VC1964361

Molecular Formula: C14H18

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5325-97-3 |

|---|---|

| Molecular Formula | C14H18 |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | 1,2,3,4,5,6,7,8-octahydrophenanthrene |

| Standard InChI | InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2 |

| Standard InChI Key | YSZLFGZFQTTZIQ-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC3=C2CCCC3 |

| Canonical SMILES | C1CCC2=C(C1)C=CC3=C2CCCC3 |

| Boiling Point | 295.0 °C |

| Melting Point | 16.7 °C |

Introduction

Chemical Identity and Structure

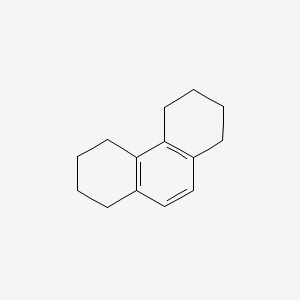

1,2,3,4,5,6,7,8-Octahydrophenanthrene, also referred to as sym-Octahydrophenanthrene or Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-, is characterized by its partially saturated structure. Unlike its fully aromatic parent compound phenanthrene, this molecule features hydrogenation of the outer rings while maintaining aromaticity in the central rings. This partial saturation significantly alters its chemical behavior, physical properties, and potential applications.

The compound is registered with the Chemical Abstracts Service (CAS) under the number 5325-97-3 . Its molecular structure consists of three fused rings, with eight hydrogen atoms added to the peripheral positions, resulting in a unique partially hydrogenated architecture that distinguishes it from both fully aromatic and fully saturated analogs.

Chemical Identifiers and Nomenclature

| Parameter | Value |

|---|---|

| Chemical Name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene |

| CAS Registry Number | 5325-97-3 |

| Molecular Formula | C₁₄H₁₈ |

| Molecular Weight | 186.29 g/mol |

| IUPAC Standard InChIKey | YSZLFGZFQTTZIQ-UHFFFAOYSA-N |

| SMILES Notation | C1CCC2=C(C1)C=CC3=C2CCCC3 |

| MDL Number | MFCD00058943 |

| EINECS Number | 226-199-6 |

| PubChem CID | 79221 |

Physical Properties

1,2,3,4,5,6,7,8-Octahydrophenanthrene exhibits distinctive physical properties that reflect its partially saturated structure. These properties significantly influence its behavior in chemical reactions and determine its potential applications in various fields of research and industry.

Key Physical Characteristics

| Property | Value |

|---|---|

| Physical State | White or colorless to almost white powder, lump, or clear liquid |

| Melting Point | 16.7°C |

| Boiling Point | 295°C at 760 mmHg |

| Density | 1.03 g/cm³ |

| Refractive Index | 1.5650 to 1.5680 |

| Flash Point | 132.2°C |

| LogP | 4.94 (calculated) |

Solubility Profile

The compound exhibits limited solubility in common organic solvents. It is slightly soluble in chloroform and methanol . This selective solubility profile affects its purification protocols and applications in various chemical processes. When designing experiments or industrial processes involving this compound, appropriate solvent selection becomes crucial for optimal results.

Synthesis Methods

Several established methods exist for the synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene, each with specific advantages and limitations. The selection of a particular synthetic route typically depends on the desired scale, available resources, and specific requirements of the target application.

Catalytic Hydrogenation

The most common and industrially viable method for synthesizing 1,2,3,4,5,6,7,8-Octahydrophenanthrene involves the catalytic hydrogenation of phenanthrene. This process typically employs metal catalysts under controlled conditions of temperature and pressure. The selective hydrogenation of the peripheral rings while preserving the central aromatic system requires careful optimization of reaction parameters.

Research has demonstrated that NiMo-based catalysts, particularly those supported on zeolites such as NiMo/HY, show promising results when used under hydrogen pressures of 5-15 MPa and temperatures ranging from 300-350°C. The reaction proceeds through intermediates including 9,10-dihydrophenanthrene and 1,2,3,4-tetrahydrophenanthrene before reaching the octahydro derivative.

Reduction Reactions

Alternative synthetic approaches utilize various reducing agents to transform phenanthrene or its derivatives into 1,2,3,4,5,6,7,8-Octahydrophenanthrene. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) have been employed in certain laboratory-scale preparations, though these methods are generally less suitable for large-scale production compared to catalytic hydrogenation.

Characterization of Synthetic Products

The purity and structural integrity of synthesized 1,2,3,4,5,6,7,8-Octahydrophenanthrene can be verified through multiple analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Comparing retention indices and mass spectral patterns with reference standards

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR reveals distinct signals for equatorial and axial hydrogens in the saturated rings (δ 1.2-2.5 ppm)

-

Infrared (IR) Spectroscopy: The absence of characteristic aromatic C=C stretching bands (~1600 cm⁻¹) in the fully saturated rings confirms successful hydrogenation

Cross-validation using these complementary techniques ensures reliable structural confirmation and purity assessment, with commercially available samples typically exceeding 98% purity .

Chemical Reactivity

The partial hydrogenation of phenanthrene to form 1,2,3,4,5,6,7,8-Octahydrophenanthrene significantly alters its chemical reactivity compared to the parent compound. The presence of both saturated and unsaturated regions within the molecule creates unique reactivity patterns that can be exploited in various chemical transformations.

Isomerization Reactions

One of the most extensively studied reactions of 1,2,3,4,5,6,7,8-Octahydrophenanthrene is its zeolite-catalyzed ring-shift isomerization to 1,2,3,4,5,6,7,8-octahydroanthracene (sym-OHAn). Research has demonstrated that proton-form mordenite catalysts (particularly HML8) with relatively lower SiO₂/Al₂O₃ ratios yield higher proportions of sym-OHAn. Optimal selectivity toward sym-OHAn (89-91%) can be achieved at 58-59% conversion of the starting material when using HML8 at 250°C in decalin or mesitylene solvents .

This isomerization reaction represents a significant area of research in heterogeneous catalysis, providing insights into the mechanisms of skeletal rearrangements in polycyclic systems and offering potential applications in the production of structurally diverse hydrocarbon materials.

Oxidation and Reduction Reactions

1,2,3,4,5,6,7,8-Octahydrophenanthrene can undergo oxidation to form various derivatives, including phenanthrenequinone analogs. The compound can also be subjected to further hydrogenation to yield more fully saturated hydrocarbons. These reactions illustrate the versatility of this compound as a synthetic intermediate in the preparation of structurally diverse products.

Functionalization Reactions

The remaining unsaturated positions in 1,2,3,4,5,6,7,8-Octahydrophenanthrene can participate in various functionalization reactions, including:

-

Electrophilic aromatic substitution at the aromatic positions

-

Addition reactions at the remaining double bonds

-

Functionalization of the saturated rings through radical or ionic mechanisms

A notable example is the functionalization at position 9 to form 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde (CAS: 88146-29-6), which introduces an aldehyde group that serves as a versatile handle for further chemical modifications.

Research Applications

1,2,3,4,5,6,7,8-Octahydrophenanthrene has found numerous applications in scientific research across multiple disciplines, leveraging its unique structural features and chemical properties.

Chemical Synthesis and Methodology

The compound serves as an important intermediate in organic synthesis, functioning as a building block for more complex molecular architectures. Its partially saturated structure makes it particularly valuable in the design and synthesis of natural product analogs and pharmacologically active compounds.

A significant historical contribution to synthetic methodology involving this compound was published in the Journal of the American Chemical Society, detailing "A Novel Preparation of sym-Octahydrophenanthrene-9,10-dicarboxylic Anhydride" by Charles C. Price, Martin Knell, and James P. West . This work established synthetic routes that continue to influence modern approaches to functionalized derivatives.

Catalysis Research

1,2,3,4,5,6,7,8-Octahydrophenanthrene has been extensively utilized as a model substrate in studies of zeolite-catalyzed transformations. Research published in Microporous Materials has investigated the isomerization of this compound to 1,2,3,4,5,6,7,8-octahydroanthracene, providing valuable insights into the mechanisms of skeletal rearrangements catalyzed by various zeolite materials .

These studies contribute to our understanding of structure-activity relationships in heterogeneous catalysis and have potential applications in petroleum refining and the production of specialty chemicals.

Analytical Chemistry

The compound has been employed as a standard in chromatographic method development. Research conducted by SIELC Technologies has established reverse-phase HPLC methods for the analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene using Newcrom R1 columns. The analytical conditions include a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry-compatible applications) .

This analytical approach is scalable and applicable to both quality control testing and preparative separations, demonstrating the compound's utility in analytical method development and validation.

Biological Significance

While 1,2,3,4,5,6,7,8-Octahydrophenanthrene itself has limited direct biological applications, research has explored the potential biological activity of the compound and its derivatives.

Antimicrobial Properties

Derivatives of 1,2,3,4,5,6,7,8-Octahydrophenanthrene have demonstrated antimicrobial activity against various pathogens, particularly Gram-positive bacteria. This activity makes these compounds potential candidates for further exploration in drug development aimed at treating bacterial infections.

| Supplier | Product Specification | Package Size | Price (as of 2022-2025) |

|---|---|---|---|

| TCI Chemicals (India) | min. 98.0% | 1 g | ₹7,000 |

| TCI Chemicals (India) | min. 98.0% | 5 g | ₹12,300 |

| TCI America | 98.0+% | 1 g | $432.52 |

| TCI America | 98.0+% | 5 g | $1,341.03 |

This pricing information reflects the compound's status as a specialty chemical primarily used in research applications rather than as a bulk industrial material. The relatively high cost per gram is typical for research-grade chemicals with specialized applications.

Environmental Considerations

As a partially hydrogenated polycyclic aromatic hydrocarbon, 1,2,3,4,5,6,7,8-Octahydrophenanthrene presents certain environmental considerations that must be addressed in research and industrial settings.

Environmental Persistence

Research has investigated the environmental behavior and persistence of 1,2,3,4,5,6,7,8-Octahydrophenanthrene in various ecosystems. Its stable structure contributes to environmental persistence, though studies have shown that specific microbial communities can facilitate degradation under appropriate conditions .

Understanding these degradation pathways is crucial for environmental risk assessment and the development of remediation strategies for environments contaminated with this compound.

Toxicological Considerations

As with many polycyclic aromatic hydrocarbons and their derivatives, toxicological assessments of 1,2,3,4,5,6,7,8-Octahydrophenanthrene are important for establishing safe handling protocols and environmental regulations. While specific toxicity data for this compound is limited in the available search results, general precautions appropriate for PAHs should be observed when handling this material .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume